N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide
Description
N-[5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with an ethoxy group at the 7-position and a carboxamide-linked 1,3,4-oxadiazole ring. The oxadiazole is further conjugated to a 2,4-dimethylthiazole moiety.
The oxadiazole ring contributes to metabolic stability, while the dimethylthiazole may optimize steric and electronic interactions with biological targets .
Properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-4-24-12-7-5-6-11-8-13(25-14(11)12)16(23)20-18-22-21-17(26-18)15-9(2)19-10(3)27-15/h5-8H,4H2,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEBSRQNSGQGAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=C(N=C(S4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide typically involves multiple steps. The process begins with the preparation of the thiazole and oxadiazole intermediates, followed by their coupling with the benzofuran derivative. Key reagents and conditions include:
Thiazole Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Oxadiazole Formation: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reaction: The final coupling step involves the reaction of the thiazole-oxadiazole intermediate with the benzofuran derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and benzofuran rings, leading to the formation of sulfoxides and epoxides, respectively.
Reduction: Reduction reactions can target the oxadiazole ring, converting it to the corresponding amine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products:
Oxidation Products: Sulfoxides, epoxides.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives, substituted thiazoles and benzofurans.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and oxadiazole moieties exhibit notable antibacterial activity. For instance, derivatives similar to N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide have shown efficacy against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Studies have demonstrated that related oxadiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . The thiazole component may enhance the selectivity and potency of these compounds against tumor cells while minimizing effects on normal cells.
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes . This suggests that this compound could be developed as a therapeutic agent for inflammatory diseases.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes include:
- Formation of the Thiazole Ring : This is often achieved through cyclization reactions involving appropriate thioketones and amines.
- Oxadiazole Synthesis : The oxadiazole moiety can be constructed using hydrazine derivatives and carboxylic acids under acidic conditions.
- Benzofuran Derivation : The benzofuran structure is typically synthesized through the condensation of phenolic compounds with carbonyl precursors.
- Final Coupling Reaction : The final step involves coupling the synthesized thiazole and oxadiazole fragments with the benzofuran derivative to yield the desired compound .
Case Study 1: Antibacterial Evaluation
In a comparative study on the antibacterial efficacy of various thiazole and oxadiazole derivatives, it was found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) lower than established antibiotics like kanamycin . This highlights the potential for developing new antibacterial agents from this class of compounds.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of oxadiazole derivatives demonstrated that specific substitutions on the aromatic ring significantly enhanced cytotoxicity against breast cancer cell lines . The study concluded that modifications similar to those in N-[5-(2,4-dimethyl-1,3-thiazol-5-y)-1,3,4 oxadiazol -2 -yl]-7 -ethoxy -1 -benzofuran -2 -carboxamide could lead to more effective anticancer therapies.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and disrupting metabolic processes. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of key analogs is outlined below:
Key Observations :
- Lipophilicity : The ethoxy group in the target compound increases logP compared to nitro/hydroxy analogs (e.g., compound: logP ~1.8 vs. target ~3.2), favoring blood-brain barrier penetration .
- Metabolic Stability : The oxadiazole linker in the target compound is less prone to hydrolysis than carbohydrazide () or ester-based linkers (), enhancing in vivo stability .
Biological Activity
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining a thiazole ring, an oxadiazole moiety, and a benzofuran derivative. Its molecular formula is with a molecular weight of 383.5 g/mol. The unique structural components are believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N7O3S |
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | [Insert InChI Key] |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The oxadiazole moiety is known to inhibit key enzymes involved in DNA synthesis and cell proliferation. For example, studies have shown that derivatives with similar structures can inhibit thymidylate synthase (TS), which is crucial for DNA replication .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis by inhibiting lipoteichoic acid production .
- Anticancer Properties : The compound has demonstrated cytotoxic effects in various cancer cell lines, including liver carcinoma (HUH7). It has been reported to exhibit IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating promising anticancer potential .
Antimicrobial Studies
Research indicates that compounds similar to this compound show varying degrees of antimicrobial activity:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.25 |
| Compound B | Escherichia coli | 0.50 |
| N-[5-(...)] | Clostridium difficile | 0.003 - 0.03 |
These findings suggest that the compound's structure significantly influences its ability to combat microbial infections.
Anticancer Studies
In vitro studies have shown that the compound possesses notable cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HUH7 | 10.1 |
| MCF7 | 15.0 |
| A549 | 12.5 |
The data indicates that the compound may serve as a lead candidate for further development in cancer therapeutics.
Structure–Activity Relationships (SAR)
The presence of specific functional groups within the compound plays a critical role in determining its biological activity:
- Thiazole Ring : Enhances lipophilicity and facilitates membrane penetration.
- Oxadiazole Moiety : Contributes to enzyme inhibition capabilities.
- Benzofuran Component : Potentially increases binding affinity to biological targets.
Case Studies
Several studies have investigated the efficacy of this compound in various biological contexts:
- Study on Antimicrobial Effects : A recent study highlighted its effectiveness against resistant strains of bacteria, demonstrating lower MIC values compared to conventional antibiotics .
- Cytotoxicity in Cancer Models : Research published in Journal of Medicinal Chemistry indicated that modifications in the benzofuran structure could enhance anticancer activity while reducing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
